molecular formula C21H17N3OS B2969384 4-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide CAS No. 863594-22-3

4-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B2969384
CAS No.: 863594-22-3
M. Wt: 359.45
InChI Key: JWEHADYAQYXCEO-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a benzamide derivative featuring a thiazolo[5,4-b]pyridine scaffold. This compound is structurally characterized by:

  • A methyl-substituted benzamide group at the N-terminus.
  • A 2-methylphenyl linker attached to the thiazolo[5,4-b]pyridine core.

Properties

IUPAC Name

4-methyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-13-5-8-15(9-6-13)19(25)23-18-12-16(10-7-14(18)2)20-24-17-4-3-11-22-21(17)26-20/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEHADYAQYXCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}aniline under basic conditions to yield the desired benzamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Reduced amines or alcohols.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

4-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Biological Target/Activity Reference
4-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide (Target) Methyl (benzamide), 2-methylphenyl (linker) ~395.4* Not explicitly stated; likely kinase or epigenetic targets based on analogs -
2,4-Dimethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide 2,4-Dimethoxy (benzamide) 391.10 Sirtuin modulator; potential in diabetes, cancer
PC190723 (3-[(6-chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide) Chloro (thiazolo-pyridine), difluorobenzamide 425.8 FtsZ inhibitor; anti-MRSA activity
5-Chloro-2-methoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide 5-Chloro, 2-methoxy (benzamide) 409.89 Not explicitly stated; structural similarity suggests kinase or epigenetic applications
4-Chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Sulfonamide (vs. benzamide), 4-chloro (benzene) 415.9 Undisclosed; sulfonamide group may enhance solubility

*Calculated based on molecular formula C21H17N3OS.

Key Observations:

Substituent Effects on Bioactivity: The methoxy and chloro groups in analogs (e.g., PC190723) enhance target binding via hydrophobic interactions .

Scaffold Rigidity :

  • The thiazolo[5,4-b]pyridine core is conserved across analogs, suggesting its critical role in maintaining structural integrity and binding to hydrophobic pockets .

Pharmacological and Physicochemical Comparisons

Table 2: Physicochemical Properties
Compound Name XLogP Hydrogen Bond Donors/Acceptors Topological Polar Surface Area (Ų) Notable Features
Target Compound ~3.8* 1 / 6 ~90 Moderate lipophilicity; suitable for CNS
2,4-Dimethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide 4.1 1 / 6 102 High XLogP suggests CNS penetration
PC190723 3.9 1 / 7 108 Balanced solubility for antibacterial use

*Estimated using analogous data from .

Pharmacological Insights:
  • PC190723 : Demonstrates potent anti-MRSA activity (MIC < 1 µg/mL) via FtsZ inhibition, a bacterial cytoskeletal protein .
  • T60001 (3-methoxy analog) : Acts as a sirtuin modulator, implicating roles in chromatin remodeling and metabolic disorders .

Biological Activity

4-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that belongs to the class of thiazolo-pyridine derivatives. These compounds have garnered attention for their potential therapeutic applications, particularly in the fields of oncology and neurology. This article will provide an in-depth exploration of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2SC_{18}H_{18}N_{2}S. The compound features a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities. The structural characteristics contribute to its interactions with various biological targets.

Key Structural Features

Feature Description
Thiazolo[5,4-b]pyridine Core structure known for enzyme inhibition properties
Benzamide Group Enhances biological activity through amide bond formation
Methyl Substituents Potentially modulates lipophilicity and bioavailability

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the thiazolo[5,4-b]pyridine component may inhibit enzymes such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in cellular signaling pathways related to growth and survival. By blocking PI3K activity, the compound can modulate processes such as cell proliferation and apoptosis.

Anticancer Properties

Recent studies have demonstrated that thiazolo-pyridine derivatives exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of PI3K/Akt signaling pathways.

Neuroprotective Effects

Additionally, this compound has been investigated for its neuroprotective effects. It may exert protective actions against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells.

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of thiazolo-pyridine derivatives for their anticancer properties. The results indicated that these compounds inhibited cell proliferation in various cancer cell lines through PI3K inhibition .
  • Neuroprotection Research : In another study focused on neuroprotection, researchers found that thiazolo-pyridine derivatives reduced neuronal cell death in models of oxidative stress. This was attributed to their ability to modulate antioxidant enzyme activities .

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